molecular formula C23H32N2 B081335 1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 14760-55-5

1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B081335
CAS RN: 14760-55-5
M. Wt: 336.5 g/mol
InChI Key: XQEVOZNBZIKIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, commonly known as SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is a selective agonist of dopamine D1 receptors and has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

SKF-38393 selectively activates dopamine D1 receptors, leading to an increase in intracellular cAMP levels and the activation of various downstream signaling pathways. This activation of the D1 receptor has been shown to enhance cognitive function, improve motor function, and modulate reward-related behaviors.
Biochemical and Physiological Effects:
SKF-38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function, enhance motor function, and modulate reward-related behaviors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using SKF-38393 in lab experiments is its selectivity for dopamine D1 receptors, which allows for the specific modulation of downstream signaling pathways. However, one of the limitations of using SKF-38393 is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over extended periods of time.

Future Directions

There are several future directions for research involving SKF-38393, including the exploration of its potential therapeutic applications in various neurological disorders, the investigation of its role in learning and memory processes, and the development of more potent and selective agonists of dopamine D1 receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of SKF-38393 and its potential limitations for lab experiments.

Synthesis Methods

The synthesis of SKF-38393 involves the reaction of 2-phenylcyclohexanone with diethylamine and formaldehyde in the presence of sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the pure compound.

Scientific Research Applications

SKF-38393 has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of dopamine receptors in learning and memory processes.

properties

CAS RN

14760-55-5

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

N,N-diethyl-3-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine

InChI

InChI=1S/C23H32N2/c1-3-24(4-2)17-10-18-25-19-22(20-11-6-5-7-12-20)16-15-21-13-8-9-14-23(21)25/h5-9,11-14,22H,3-4,10,15-19H2,1-2H3

InChI Key

XQEVOZNBZIKIDB-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3

synonyms

1-[3-(Diethylamino)propyl]-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Origin of Product

United States

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